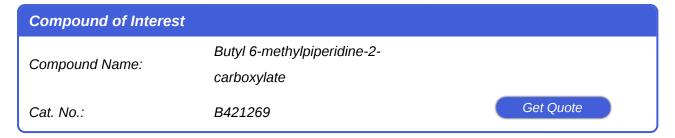




Spectroscopic Profile of Butyl 6methylpiperidine-2-carboxylate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

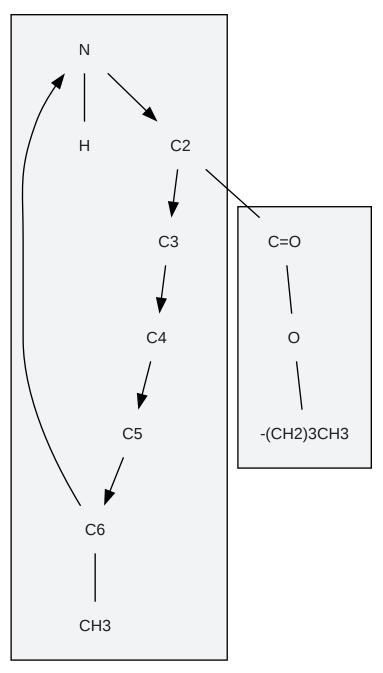
This technical guide provides a comprehensive overview of the spectroscopic data for **butyl 6**methylpiperidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Chemical Structure and Overview

Butyl 6-methylpiperidine-2-carboxylate is an ester derivative of 6-methylpipecolic acid. Its structure consists of a piperidine ring substituted with a methyl group at the 6-position and a butyl carboxylate group at the 2-position. The presence of chiral centers at both the 2 and 6 positions of the piperidine ring means this compound can exist as different stereoisomers, which can influence its spectroscopic and biological properties.



Chemical Structure of Butyl 6-methylpiperidine-2-carboxylate



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Figure 1: Chemical Structure of Butyl 6-methylpiperidine-2-carboxylate.

Spectroscopic Data Summary



The following tables summarize the expected spectroscopic data for **butyl 6-methylpiperidine-2-carboxylate** based on analysis of its structural analogues.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃,

400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.10	t	2H	-O-CH2-CH2-CH2-CH3
~3.20	m	1H	H-2
~2.80	m	1H	H-6
~1.90 - 1.20	m	8H	Piperidine ring protons (H-3, H-4, H-5) and - O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.15	d	3H	6-CH₃
~0.90	t	3H	-O-(CH2)3-CH3
~2.00 (broad)	S	1H	N-H

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)



Chemical Shift (δ, ppm)	Assignment
~173	C=O (Ester carbonyl)
~65	-O-CH ₂ -
~58	C-2
~52	C-6
~31	Piperidine C-4
~30	-O-CH ₂ -CH ₂ -
~25	Piperidine C-3
~22	Piperidine C-5
~19	6-CH₃
~14	-O-(CH ₂) ₂ -CH ₂ -
~10	-O-(CH ₂) ₃ -CH ₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Medium, Broad	N-H Stretch
~2960-2850	Strong	C-H Stretch (Aliphatic)
~1735	Strong	C=O Stretch (Ester)
~1180	Strong	C-O Stretch (Ester)

Table 4: Predicted Mass Spectrometry Data



m/z	Interpretation
199	[M] ⁺ (Molecular Ion)
142	[M - C ₄ H ₉ O] ⁺ (Loss of butoxy group)
100	[M - COOC ₄ H ₉] ⁺ (Loss of butyl carboxylate group)
84	[Piperidine ring fragment]+
57	[C ₄ H ₉] ⁺ (Butyl cation)

Experimental Protocols

Standard procedures for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of butyl 6-methylpiperidine-2carboxylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence.
 - Set the spectral width to cover the range of -1 to 10 ppm.
 - Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0 to 200 ppm.



A longer acquisition time and a higher number of scans will be necessary compared to ¹H
 NMR due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[1][2][3]
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
 - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

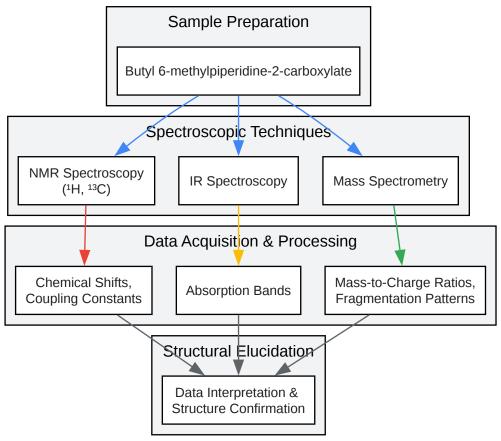
- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and often results in a prominent protonated molecular ion peak ([M+H]+).[4][5]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.



Logical Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a small molecule like **butyl 6-methylpiperidine-2-carboxylate** is depicted below.

General Spectroscopic Analysis Workflow



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Figure 2: A generalized workflow for spectroscopic analysis.

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